N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H12BrN3S |
|---|---|
Molecular Weight |
286.19 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H12BrN3S/c1-7(8-3-4-9(11)15-8)12-10-5-6-14(2)13-10/h3-7H,1-2H3,(H,12,13) |
InChI Key |
JAVCPAYWPUHMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NC2=NN(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Bromination of Thiophene Precursors
The synthesis begins with the bromination of a thiophene derivative to introduce the bromine atom at the 5-position of the heterocyclic ring. This step is critical for subsequent functionalization.
Reagents and Conditions
- Substrate : 2-Ethylthiophene or analogous thiophene derivatives.
- Brominating Agent : N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) or dichloromethane (DCM).
- Catalyst : Azobisisobutyronitrile (AIBN) or light-induced radical initiation.
- Temperature : 0–25°C, with reaction times ranging from 4–12 hours.
Mechanistic Insights
Bromination proceeds via a radical mechanism, where NBS generates bromine radicals that abstract hydrogen from the thiophene ring, followed by bromine atom addition. Regioselectivity is controlled by the electron-donating ethyl group, directing bromination to the 5-position.
Yield and Purity
- Yield : 70–85% after column chromatography.
- Purity : >95% (HPLC).
Ethylation and Intermediate Formation
The brominated thiophene is functionalized with an ethyl group to form the intermediate 1-(5-bromothiophen-2-yl)ethanol.
Synthetic Route
- Substrate : 5-Bromo-2-thiophenecarbaldehyde.
- Reagent : Ethylmagnesium bromide (Grignard reagent) in anhydrous diethyl ether.
- Conditions : Dropwise addition at -10°C, followed by warming to room temperature.
- Workup : Quenching with ammonium chloride and extraction with ethyl acetate.
Key Observations
- The Grignard reaction introduces the ethyl group with high stereochemical control.
- Intermediate alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane.
Optimization Challenges
- Moisture sensitivity necessitates inert atmospheres.
- Over-oxidation must be mitigated by precise stoichiometry.
Coupling with 1-Methyl-1H-Pyrazol-3-Amine
The final step involves coupling the ethylated thiophene intermediate with 1-methyl-1H-pyrazol-3-amine.
Reaction Conditions
- Coupling Method : Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
- Catalyst : Palladium acetate (Pd(OAc)₂) with Xantphos ligand.
- Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
- Temperature : 90–95°C for 12–15 hours.
Mechanistic Pathway
In the Buchwald-Hartwig variant, palladium facilitates oxidative addition to the bromothiophene, followed by amine coordination and reductive elimination to form the C–N bond.
Yield and Scalability
- Lab-Scale Yield : 60–75% after recrystallization.
- Industrial Adaptations : Continuous flow reactors reduce reaction times to 2–4 hours, improving throughput.
Industrial-Scale Production and Purification
Large-scale synthesis prioritizes cost efficiency and environmental sustainability.
Key Innovations
- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions.
- Solvent Recycling : DMF recovery systems minimize waste.
- Crystallization Techniques : Anti-solvent addition (e.g., water/isopropanol) yields >99% purity.
Process Metrics
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–15 h | 2–4 h |
| Yield | 60–75% | 85–90% |
| Purity (HPLC) | >95% | >99% |
| Solvent Consumption (L/kg) | 50 | 15 |
Analytical Characterization
Post-synthesis validation ensures structural fidelity and purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, thiophene), 6.15 (s, 1H, pyrazole), 3.85 (s, 3H, N–CH₃).
- LC-MS : m/z 286.1 [M+H]⁺.
Thermal Properties
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: De-brominated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound that combines a bromothiophene moiety with a pyrazole amine, making it of interest in medicinal chemistry and material science. The compound has a molecular weight of approximately 286.19 g/mol. The combination of the bromothiophene and pyrazole structures gives it unique electronic and steric properties, which enhances its utility in both synthetic chemistry and biological applications compared to similar compounds.
Scientific Applications
- Medicinal Chemistry this compound exhibits promising biological activities and has been investigated for a number of applications:
- As an inhibitor or modulator of enzymes and receptors due to the brominated thiophene ring's ability to interact with molecular targets.
- influencing activity against various biological targets based on its unique structure.
Synthesis
The synthesis of this compound typically involves several key reactions:
- Bromination of thiophene. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of thiophene.
- Coupling with ethyl and pyrazole derivatives under controlled conditions to form the desired compound.
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for commercial applications.
Structural and Physical Properties
- Molecular Formula:
- Molecular Weight: 286.19 g/mol
- IUPAC name: this compound
- Synonyms: this compound, n-(1-(5-Bromothiophen-2-yl)ethyl)-1-methyl-1h-pyrazol-3-amine
Related Compounds
| Compound Name | Unique Features |
|---|---|
| N-[1-(5-bromothiophen-2-yl)methyl]-1-methylpyrazole | Lacks ethyl group; different reactivity profile |
| 5-bromothiophene-2-carbaldehyde | Aldehyde functional group; used as an intermediate |
| 1-methyl-1H-pyrazol-4-amine | Simple pyrazole structure without thiophene moiety |
Mechanism of Action
The mechanism of action of N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Discussion of Key Findings
- Halogen Position : Bromine at the 5-position (target compound) versus 4-position () alters electronic effects, with 5-bromo likely enhancing resonance stabilization in the thiophene ring.
- Linker Flexibility : Ethyl linkers (target compound) may offer greater conformational flexibility compared to methylene linkers (), impacting binding kinetics.
- Biological Implications : The anticancer activity of ’s compound suggests bromothiophene-pyrazole hybrids warrant further investigation for oncology applications.
Biological Activity
N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrN3S, with a molecular weight of approximately 286.19 g/mol. The compound features a unique structure that combines a bromothiophene moiety with a pyrazole amine, which contributes to its distinct electronic properties.
| Property | Details |
|---|---|
| Molecular Formula | C10H12BrN3S |
| Molecular Weight | 286.19 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCN1C=C(C=N1)NCC2=CC=C(S2)Br |
Anti-Proliferative Activity
Research has indicated that this compound exhibits promising anti-proliferative activity against various cancer cell lines, including:
- Hepatocellular carcinoma (HepG2)
- Breast cancer (MCF-7)
In vitro studies have shown that related pyrazole derivatives demonstrate potent anti-cancer effects, with IC50 values often below 25 μM. The effectiveness of these compounds is influenced by the nature of substituents on the pyrazole ring, particularly modifications at specific positions which can significantly enhance anti-proliferative potency .
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the compound may interact with specific biological targets such as enzymes and receptors involved in cancer progression. The presence of both bromothiophene and pyrazole functionalities is thought to facilitate these interactions, leading to modulation of key biological pathways .
Structure-Activity Relationships (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituents on Pyrazole Ring | Altered anti-proliferative potency |
| Position 4 Modifications | Significant impact on effectiveness |
Research indicates that optimizing the substituents on the pyrazole ring can lead to compounds with improved selectivity and potency against cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:
- Anti-Cancer Studies : A series of pyrazole derivatives were tested for anti-cancer activity against HepG2 and MCF-7 cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values under 25 μM, demonstrating significant potential as anti-cancer agents .
- Mechanistic Studies : Investigations into the mechanism of action revealed that certain structural features are crucial for binding affinity to target proteins involved in cancer signaling pathways .
- Comparative Analysis : The compound was compared with other similar pyrazole derivatives, highlighting its unique electronic properties imparted by the bromothiophene moiety, which may enhance its biological interactions compared to compounds lacking this feature .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the 5-bromothiophene core. Key steps include nucleophilic substitution for bromine retention, followed by coupling with a pyrazole-amine derivative. Temperature control (0–5°C for bromothiophene reactions) and inert atmospheres (argon/nitrogen) are critical to minimize side reactions. Yield optimization may require stoichiometric adjustments of alkylating agents (e.g., 1-methyl-1H-pyrazol-3-amine) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H/¹³C for functional group verification), High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% recommended). For crystallinity evaluation, X-ray Diffraction (XRD) with SHELXL software can resolve stereochemical ambiguities .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Begin with antimicrobial susceptibility testing (e.g., MIC against Gram-positive/negative bacteria) using broth microdilution. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Dose-response curves (1–100 µM) and positive controls (e.g., ciprofloxacin) ensure reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodology : Conduct meta-analysis of dose-dependent responses, factoring in assay conditions (e.g., pH, serum content). Validate inconsistencies using orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. radiometric methods). Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Modify substituents (e.g., ethyl → propyl groups) to reduce metabolic degradation. Molecular dynamics simulations (AMBER/CHARMM) predict susceptibility to hydrolysis at the pyrazole-thiophene junction .
Q. How can crystallographic data improve understanding of its binding interactions?
- Methodology : Co-crystallize the compound with target proteins (e.g., kinases) and solve structures using SHELXD/SHELXE for phase determination. Refinement via SHELXL (anisotropic displacement parameters, R-factor < 0.05) identifies key hydrogen bonds/π-π interactions. Compare with analogs (e.g., 5-fluoro-thiophene derivatives) to map SAR .
Q. What computational approaches predict its pharmacokinetic properties?
- Methodology : Use SwissADME for logP (lipophilicity), BBB permeability, and CYP450 metabolism predictions. Molecular docking (AutoDock Vina) against PDB targets (e.g., 6K6) prioritizes lead optimization. Validate in vitro with Caco-2 permeability assays and hepatic microsome stability tests .
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
